![molecular formula C19H20ClN3O2 B2854791 N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109283-92-1](/img/structure/B2854791.png)
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
描述
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyridin-2-yloxy group, and the attachment of the 2-chlorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yloxy group using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydride). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and cellular processes.
相似化合物的比较
Similar Compounds
- (1R,3s,5S)-N-(2-fluorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,3s,5S)-N-(2-bromophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,3s,5S)-N-(2-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
The uniqueness of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.
生物活性
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure
The compound features a complex bicyclic structure, which is essential for its biological interactions. The key components include:
- Aromatic rings : Contributing to hydrophobic interactions.
- Pyridine moiety : Implicated in receptor binding and enzyme inhibition.
- Azabicyclo framework : Facilitating conformational flexibility necessary for biological activity.
Research indicates that this compound functions primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous lipid with anti-inflammatory properties.
Inhibition Studies
Inhibitory studies have demonstrated that this compound exhibits low nanomolar potency against human NAAA, with an IC50 value reported at approximately 0.042 μM, indicating a strong affinity for the target enzyme . The mechanism appears to be non-covalent, allowing for reversible inhibition, which is advantageous in therapeutic contexts.
Anti-inflammatory Effects
The compound's ability to inhibit NAAA leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation. This suggests potential applications in managing chronic inflammatory conditions.
Selectivity Profile
In addition to its primary target, the compound shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with moderate inhibition percentages reported . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Animal Models : In vivo studies have shown that administration of the compound significantly reduces markers of inflammation in models of arthritis and neuropathic pain.
- Cell Culture Experiments : In vitro assays indicate that treatment with this compound leads to a decrease in pro-inflammatory cytokine levels, supporting its role as an anti-inflammatory agent .
Data Tables
Compound Name | Target Enzyme | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | NAAA | 0.042 | High |
Other Compounds | FAAH | 25% inhibition at 30 μM | Moderate |
Other Compounds | AC | 34% inhibition at 30 μM | Moderate |
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for producing N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide with high yield and purity?
- Methodological Answer : Multi-step synthesis involving bicyclic core formation followed by functionalization is critical. For example, cyclization of intermediates (e.g., 8-azabicyclo[3.2.1]octane scaffolds) using catalysts like Raney nickel or hydrogenolysis (Pearlman’s catalyst) can achieve the bicyclic structure . Reaction optimization (temperature, solvent, and catalyst loading) is essential to minimize impurities. Continuous flow reactors may enhance scalability and reproducibility . Validate purity via HPLC (>95%) and confirm structural fidelity via NMR and LC-MS .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (1H/13C) to confirm bicyclic core, chlorophenyl, and pyridinyloxy substituents.
- LC-MS for molecular weight verification (expected ~374.4 g/mol based on analogs) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Cross-reference with PubChem databases for analogous compounds to identify spectral benchmarks .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., serotonin/dopamine transporters) due to the bicyclic amide’s potential CNS activity .
- Cell viability assays (MTT/XTT) in cancer cell lines to assess antiproliferative effects .
Use positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to ensure statistical validity .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the amide bond . Avoid prolonged exposure to light or moisture. For solubility testing, use DMSO for stock solutions and dilute in aqueous buffers (pH 7.4) for biological assays. Confirm stability via periodic HPLC checks .
Q. How can researchers analyze the compound’s reactivity for further derivatization?
- Methodological Answer : Screen functional groups (amide, pyridinyloxy) for reactions:
- Reduction : Sodium borohydride to modify the amide group .
- Nucleophilic substitution : Replace the chlorophenyl group with amines/thiols under basic conditions .
Monitor reaction progress via TLC and optimize conditions (e.g., solvent polarity, temperature) to maximize yield .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods are most effective?
- Methodological Answer : Use chiral catalysts (e.g., palladium with enantioselective ligands) during cyclization to control stereochemistry . Validate enantiomeric excess (ee) via:
- Chiral HPLC with cellulose-based columns.
- Circular dichroism (CD) for optical activity confirmation.
Compare results with racemic mixtures to establish baseline resolution .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Cross-validate findings using orthogonal methods:
- If a kinase inhibition assay (IC50) conflicts with cell-based results, perform target engagement assays (e.g., CETSA) to confirm intracellular target binding .
- Replicate assays in multiple cell lines or primary cells to rule out cell-type-specific artifacts .
Statistical meta-analysis of dose-response curves can identify outliers .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a derivative library focusing on:
- Substituent variation : Replace chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects .
- Bicyclic core modification : Introduce sulfur or oxygen atoms into the azabicyclo scaffold .
Test derivatives in parallel using high-throughput screening (HTS) and apply QSAR modeling to correlate structural features with activity .
Q. What computational methods predict the compound’s metabolic stability and potential toxicity?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate permeability, CYP450 inhibition, and hERG liability.
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify vulnerable sites .
Validate predictions with in vitro microsomal stability assays and Ames tests .
Q. How can researchers identify the compound’s molecular targets in complex biological systems?
- Methodological Answer : Employ proteomics and chemoproteomics:
- Affinity chromatography : Immobilize the compound on beads to pull down binding proteins from cell lysates .
- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts .
Confirm hits using CRISPR knockdown or siRNA silencing in functional assays .
属性
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-5-1-2-6-17(16)22-19(24)23-13-8-9-14(23)12-15(11-13)25-18-7-3-4-10-21-18/h1-7,10,13-15H,8-9,11-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDGYGBOWXCFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3Cl)OC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。